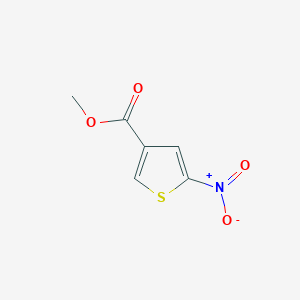
Acide 3,5-dibromo-4-méthoxybenzoïque
Vue d'ensemble
Description
3,5-Dibromo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
3,5-Dibromo-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
Target of Action
This compound was isolated from the Malagasy sponge Amphimedon sp
Mode of Action
It’s known that brominated compounds often interact with their targets through halogen bonding or other types of interactions .
Biochemical Pathways
Brominated compounds are often involved in various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a bbb permeant . It’s also known to inhibit CYP1A2 and CYP2C9 enzymes .
Action Environment
It’s known that the compound is soluble in chloroform, water (slightly), ethanol, and acetone .
Analyse Biochimique
Biochemical Properties
3,5-Dibromo-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9 . These interactions are crucial as they can modulate the metabolism of other compounds and influence cellular processes. The compound’s ability to interact with these enzymes highlights its potential as a tool for studying enzyme function and regulation.
Cellular Effects
The effects of 3,5-Dibromo-4-methoxybenzoic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These cellular effects underscore the compound’s potential as a research tool for studying cellular responses to environmental stressors and toxicants.
Molecular Mechanism
At the molecular level, 3,5-Dibromo-4-methoxybenzoic acid exerts its effects through various mechanisms. One notable mechanism is its ability to bind to and inhibit specific enzymes, such as cytochrome P450 enzymes . This inhibition can lead to altered metabolism of other compounds and changes in cellular function. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger signaling pathways involved in stress responses and apoptosis . These molecular mechanisms provide insights into how 3,5-Dibromo-4-methoxybenzoic acid influences cellular processes and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-4-methoxybenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce significant changes, including toxicity . For instance, high doses of the compound have been associated with liver and kidney damage in animal studies . These dosage effects underscore the importance of careful dose selection in experimental studies to avoid adverse effects and ensure accurate interpretation of results.
Metabolic Pathways
3,5-Dibromo-4-methoxybenzoic acid is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular components . These interactions can influence metabolic flux and alter the levels of key metabolites. Additionally, the compound can affect the activity of other metabolic enzymes, further modulating cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and responses.
Transport and Distribution
The transport and distribution of 3,5-Dibromo-4-methoxybenzoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
3,5-Dibromo-4-methoxybenzoic acid exhibits specific subcellular localization patterns. It can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of the compound is crucial for understanding its activity and function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 4-methoxybenzoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dibromo-4-methoxybenzoic acid may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Products: Compounds with reduced bromine atoms or carboxylic acid groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
1,3-Dibromo-2-methoxybenzene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,6-Dibromo-4-methylanisole: Contains a methyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
3,5-Dibromo-4-methoxybenzoic acid is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring, along with a carboxylic acid group. This combination of functional groups provides a distinct set of chemical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3,5-dibromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPGFGVWWKSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374141 | |
| Record name | 3,5-dibromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-35-2 | |
| Record name | 3,5-dibromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)












